3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane
Description
Properties
CAS No. |
286944-38-5 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-pyridin-3-yl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-2-11(6-12-5-1)14-7-9-3-4-10(8-14)13-9/h1-2,5-6,9-10,13H,3-4,7-8H2 |
InChI Key |
GFPKENYJHPZLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
A representative synthetic sequence reported involves the following steps:
Preparation of Bicyclic Amine Intermediate
Starting from tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, the bicyclic amine is reacted with 2,5-dichloropyridine in the presence of triethylamine under reflux. This step forms a key intermediate where the pyridine ring is introduced onto the bicyclic scaffold.Deprotection and Functionalization
The tert-butyloxycarbonyl (BOC) protecting group on the bicyclic amine is removed using trifluoroacetic acid in dichloromethane, yielding the free amine intermediate.N-Alkylation with Pyridinyl Electrophiles
The free amine is then subjected to N-alkylation with pyridin-3-yl-containing alkylating agents under reflux in solvents such as dimethoxyethane or isopropanol, with potassium carbonate or sodium bicarbonate as base and catalytic potassium iodide. This step installs the 3-(pyridin-3-yl) substituent on the bicyclic amine, furnishing the target compound.Purification and Characterization
The final product is purified by standard chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bicyclic amine + 2,5-dichloropyridine | Triethylamine, reflux | Dichloromethane or suitable solvent | ~80–100 °C | 60–75 | Formation of pyridine-substituted intermediate |
| BOC deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | Room temp | Quantitative | Clean removal of protecting group |
| N-Alkylation | Alkylating agent (pyridinyl halide), K2CO3, KI | Dimethoxyethane or isopropanol | Reflux or microwave | 65–85 | Base and KI catalysis enhance alkylation |
| Purification | Chromatography | — | — | — | Yields depend on purification efficiency |
Mechanistic Insights and Reaction Analysis
N-Alkylation Mechanism: The nucleophilic nitrogen of the bicyclic amine attacks the electrophilic carbon of the pyridinyl alkylating agent, displacing a leaving group (e.g., halide) to form the substituted product. The presence of potassium iodide catalyzes the reaction by facilitating halide exchange and increasing the electrophilicity of the alkylating agent.
Cycloaddition Routes: Alternative methods involve cycloaddition reactions between nitrogen-heterocyclic intermediates and electron-deficient olefins or acrylate derivatives, yielding bicyclic frameworks substituted with pyridinyl groups. These methods provide moderate to good yields (51–73%) and allow structural diversity.
Cross-Coupling Approaches: Suzuki coupling between boronic acid derivatives of pyridine and halogenated bicyclic amines provides a versatile route to install the pyridin-3-yl substituent. This method requires palladium catalysts and phosphine ligands under inert atmosphere and mild heating.
Research Findings and Applications
The compound and its derivatives have been studied for biological activity, particularly as selective inhibitors of kinases such as Rearranged During Transfection (RET) kinase, which is implicated in various cancers.
The bicyclic amine scaffold with pyridine substitution enhances binding affinity and selectivity towards RET kinase, offering potential therapeutic benefits in oncology.
Structural modifications on the bicyclic framework and pyridine ring influence biological activity, solubility, and pharmacokinetic properties, guiding medicinal chemistry optimization efforts.
Summary Table of Key Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-Alkylation | Bicyclic amine, pyridinyl alkyl halide, K2CO3, KI | Straightforward, good yields | Requires protection/deprotection steps |
| Cycloaddition | Nitrogen heterocycle, acrylate derivatives | Structural diversity, moderate yields | May require specialized reagents |
| Suzuki Cross-Coupling | Halogenated bicyclic amine, pyridine boronic acid, Pd catalyst | High selectivity, mild conditions | Sensitive to moisture/air, catalyst cost |
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions are commonly used to synthesize the compound and involve the addition of multiple reactants to form a cyclic product.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include acrylate derivatives, acetylenes, and electron-deficient olefins. Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the cycloaddition and substitution processes .
Major Products Formed
The major products formed from the reactions of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Structural Characteristics
The compound features a bicyclo[3.2.1]octane framework with a pyridine substituent at the 3-position. The presence of nitrogen atoms enhances its reactivity, making it a versatile scaffold for chemical transformations and biological applications. Its molecular formula is with a molecular weight of approximately 198.26 g/mol.
Anticancer Activity
Research has indicated that 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane exhibits significant antiproliferative properties against various cancer cell lines. Notably, it has shown effectiveness against leukemia cells and solid tumors, with some derivatives demonstrating low micromolar IC50 values, indicating potent growth-inhibitory effects. The compound's ability to interact with biological macromolecules suggests potential therapeutic applications in cancer treatment by modulating enzyme activity involved in cell proliferation.
Reactivity and Synthesis
The compound serves as a valuable intermediate in organic synthesis. Typical reagents used in reactions involving this compound include acrylate derivatives and electron-deficient olefins, often under mild conditions to promote cycloaddition and substitution processes. Established synthetic routes include cycloaddition reactions with yields ranging from 51% to 73%, showcasing its utility in creating various substituted derivatives that can serve as precursors for more complex organic molecules.
Structural Comparisons
To highlight the uniqueness of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane, the following table compares it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane | Methyl group at position 8 | Variation affects reactivity |
| 3-Methyl-3,8-diazabicyclo[3.2.1]octane | Methyl group at position 3 | Alters sterics influencing biological activity |
| (R)-1,4-Diazabicyclo[4.3.0]nonane | Different bicyclic framework | Distinct ring size alters properties |
| (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride | Incorporates a pyrrolidine moiety | Different nitrogen heterocycle influences reactivity |
| tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Carboxylate functionalization | Enhances solubility and potential interactions |
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various derivatives of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane on human leukemia cell lines, compounds were tested for their IC50 values against different tumor types. Results indicated that specific modifications to the bicyclic structure significantly enhanced biological activity, underscoring the importance of structural optimization in drug design.
Case Study: Synthesis Optimization
A recent investigation into the synthetic pathways for producing 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane revealed that varying reaction conditions could lead to improved yields and purities of the desired product. By adjusting temperature and reagent concentrations, researchers achieved yields above 70% for certain derivatives, demonstrating the compound's versatility as a synthetic building block in organic chemistry.
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic framework can act as nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Maraviroc Analogues :
- 3,8-Diazabicyclo[3.2.1]octane vs. 3,9-Diazabicyclo[3.3.1]nonane: Replacement of maraviroc’s tropane moiety with 3,8-diazabicyclo[3.2.1]octane (compound 18) improved HIV-1 inhibitory activity compared to the 3,9-diazabicyclo[3.3.1]nonane derivative (compound 19). Conformational analysis revealed that the [3.2.1] bicyclic system provides optimal spatial orientation for CCR5 receptor binding .
Key Data :
| Compound | Bicyclic System | HIV-1 IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Maraviroc (reference) | Tropane | 2.3 | >1000 |
| 18 | 3,8-Diazabicyclo[3.2.1] | 4.7 | 850 |
| 19 | 3,9-Diazabicyclo[3.3.1] | 12.4 | 320 |
Nicotinic Acetylcholine Receptor Ligands
Epibatidine Analogues :
- 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (34) :
This derivative exhibited picomolar affinity for α4β2 nAChRs (Kᵢ = 0.23 nM), comparable to (±)-epibatidine. The pyridazine substituent enhances electron-withdrawing effects, stabilizing receptor interactions . - 3,9-Diazabicyclo[4.2.1]nonane Derivatives: Enlarging the bicyclic core to [4.2.1] reduced nAChR affinity (Kᵢ = 4.1 nM), highlighting the importance of the smaller [3.2.1] scaffold for high potency .
Key Data :
| Compound | Bicyclic System | nAChR Kᵢ (nM) | Analgesic Dose (mg/kg) |
|---|---|---|---|
| (±)-Epibatidine | Azabicyclo[2.2.1] | 0.05 | 0.01 |
| 34 | 3,8-Diazabicyclo[3.2.1] | 0.23 | 1.0 |
| Anatoxin-a An 1 | Azabicyclo[4.2.1] | 4.1 | 10 |
Opioid Receptor Agonists
Azaprocin vs. Morphine :
Azaprocin, a 3,8-diazabicyclo[3.2.1]octane derivative, demonstrated 10⁸-fold higher µ-opioid receptor affinity than morphine. Its rigid bicyclic structure restricts conformational flexibility, enabling rapid onset and short duration of action .
Key Data :
| Compound | µ-Opioid Kᵢ (nM) | Analgesic Potency (vs. Morphine) | Duration of Action |
|---|---|---|---|
| Morphine | 1.2 | 1× | Long |
| Azaprocin | 0.012 | 10⁸× | Short |
Antiproliferative Agents
N3/8-Disubstituted Derivatives :
Key Data :
| Compound | Cancer Cell Line (IC₅₀, µM) | Mechanism |
|---|---|---|
| 2b | MCF-7: 0.8 | Tubulin inhibition |
| Paclitaxel (reference) | MCF-7: 0.01 | Microtubule stabilization |
Conformational Analysis
X-ray crystallography of 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane revealed a chair-like conformation, mimicking morphine’s rigidity for µ-opioid receptor binding .
Biological Activity
3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane, also known by its CAS number 286944-38-5, is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to elucidate the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane is C11H15N3. It features a bicyclic structure that contributes to its unique biological properties. The compound's structural characteristics are crucial for its interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of 3,8-diazabicyclo[3.2.1]octanes exhibit significant antitumor activity. For instance, a study focused on N(3/8)-disubstituted variants demonstrated growth-inhibitory effects against various tumor cell lines, particularly leukemia and solid tumors. Compound 2a from this series exhibited an IC50 value in the low micromolar range, indicating potent activity against cancer cells .
Antibacterial Properties
The compound has also been studied for its antibacterial properties. A review highlighted the efficacy of diazabicyclo[3.2.1]octane derivatives as β-lactamase inhibitors, which are critical in combating antibiotic resistance . These compounds showed promising activity against strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.
| Compound | Target Bacteria | MIC (mg/dm³) |
|---|---|---|
| Compound 15 | Pseudomonas aeruginosa | <0.125 |
| Compound 18 | Acinetobacter baumannii | 0.5 |
Neuroprotective Effects
The neuroprotective potential of this compound class has also been explored, particularly concerning monoamine oxidase (MAO) inhibition, which is relevant for neurodegenerative diseases . Certain derivatives have shown selective inhibition against MAO-B with enhanced efficacy compared to traditional inhibitors.
The biological activities of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of β-lactamases and MAO enzymes, which play roles in bacterial resistance and neurotransmitter metabolism.
- Cell Cycle Interference : Its derivatives have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.
- Synergistic Effects : When combined with other antibiotics like meropenem, these compounds exhibit synergistic antibacterial effects against resistant strains .
Case Studies
Several studies have documented the biological efficacy of this compound:
- Study on Antitumor Activity : A series of N(3/8)-disubstituted 3,8-diazabicyclo[3.2.1]octanes were synthesized and tested against various cancer cell lines. The results indicated that certain compounds had IC50 values significantly lower than those of existing treatments .
- Antibacterial Efficacy Study : Research demonstrated that specific derivatives effectively inhibited β-lactamase enzymes in resistant bacterial strains, showcasing their potential as novel therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane, and what are their key intermediates?
- Methodological Answer: The synthesis typically involves multi-step procedures starting from dimethyl meso-2,5-dibromoadipate. Key steps include cyclization via nucleophilic substitution and hydrogenolysis for debenzylation. For example, cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is reacted with benzylamine to form 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, followed by reduction and pyridinyl substitution . Alternative routes use 3-oxidopyrazinium intermediates undergoing 1,3-dipolar cycloaddition with acrylates to yield the bicyclic core .
Q. How is the structural conformation of 3,8-diazabicyclo[3.2.1]octane derivatives characterized experimentally?
- Methodological Answer: X-ray crystallography is critical for resolving the bicyclic framework and substituent orientations. For instance, the crystal structure of 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane revealed a chair-like conformation for the bicyclic system, with substituents influencing torsional angles . NMR (¹H/¹³C) and IR spectroscopy further validate bond connectivity and functional groups.
Q. What biological targets are associated with 3,8-diazabicyclo[3.2.1]octane derivatives?
- Methodological Answer: These compounds exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, due to structural mimicry of epibatidine. In vitro binding assays (e.g., radioligand displacement using [³H]cytisine) and electrophysiological studies on transfected HEK293 cells are standard for evaluating receptor interactions .
Advanced Research Questions
Q. How can computational methods optimize the pharmacological profile of 3,8-diazabicyclo[3.2.1]octane derivatives?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT) and molecular docking predict binding modes to nAChRs or µ-opioid receptors. For example, conformational analysis of 3,8-diazabicyclo[3.2.1]octane derivatives compared to morphine revealed similar spatial arrangements of nitrogen atoms, explaining µ-opioid receptor agonism . MD simulations assess stability of ligand-receptor complexes, guiding substituent modifications for enhanced selectivity.
Q. What experimental strategies resolve contradictions in cytotoxicity data across in vitro and in vivo models?
- Methodological Answer: Discrepancies may arise from metabolic stability or tissue-specific uptake. Parallel assays using LNCaP/PC3 prostate cancer cells and xenograft mouse models are recommended. For instance, 3,6-diazabicyclo[3.3.1]heptane showed in vitro cytotoxicity but required pharmacokinetic optimization (e.g., PEGylation) to improve in vivo efficacy . LC-MS/MS quantifies compound bioavailability in plasma/tissues to correlate dosing with activity.
Q. What are the challenges in scaling up multi-step syntheses of 3,8-diazabicyclo[3.2.1]octane derivatives?
- Methodological Answer: Key issues include low yields in cyclization steps and purification of stereoisomers. Process optimization using flow chemistry (e.g., continuous hydrogenation) or enzymatic resolution (e.g., lipase-mediated chiral separation) improves efficiency. Huang et al. achieved scalability by replacing toxic solvents (e.g., DCM) with ethyl acetate and optimizing catalyst loading (Pd/C, 5 wt%) .
Key Research Gaps and Future Directions
- Stereochemical Control : Enantioselective syntheses remain underdeveloped; chiral catalysts (e.g., BINOL-phosphoric acids) could address this.
- In Vivo Neurotoxicity : Long-term rodent studies are needed to assess CNS toxicity of high-affinity nAChR agonists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
